molecular formula C11H8O5 B14712103 Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate CAS No. 21763-13-3

Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate

Cat. No.: B14712103
CAS No.: 21763-13-3
M. Wt: 220.18 g/mol
InChI Key: YRSQOUQGGLBFQG-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is a chemical compound belonging to the class of benzopyran derivatives It is characterized by a benzopyran ring system with a methyl ester group at the 3-position, a hydroxyl group at the 4-position, and a keto group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate can yield the desired compound . Another approach involves the reaction of 4-hydroxycoumarin with methyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents include methanol, ethanol, and dimethylformamide, while catalysts such as sodium methoxide or potassium carbonate may be used .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced hydroxyl compounds, and substituted esters, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

21763-13-3

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 4-hydroxy-1-oxoisochromene-3-carboxylate

InChI

InChI=1S/C11H8O5/c1-15-11(14)9-8(12)6-4-2-3-5-7(6)10(13)16-9/h2-5,12H,1H3

InChI Key

YRSQOUQGGLBFQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=O)O1)O

Origin of Product

United States

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